

Application Notes: Measuring Apoptosis Induced by Flonoltinib Maleate via Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: *B13838645*

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Abstract

Flonoltinib maleate is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It has shown significant anti-proliferative effects in cell lines with JAK2 mutations, which are common in myeloproliferative neoplasms (MPNs).[2][3] One of the key mechanisms of action for its anti-cancer activity is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for the quantification of apoptosis in cancer cell lines treated with **Flonoltinib maleate** using the Annexin V and Propidium Iodide (PI) staining method with flow cytometry.

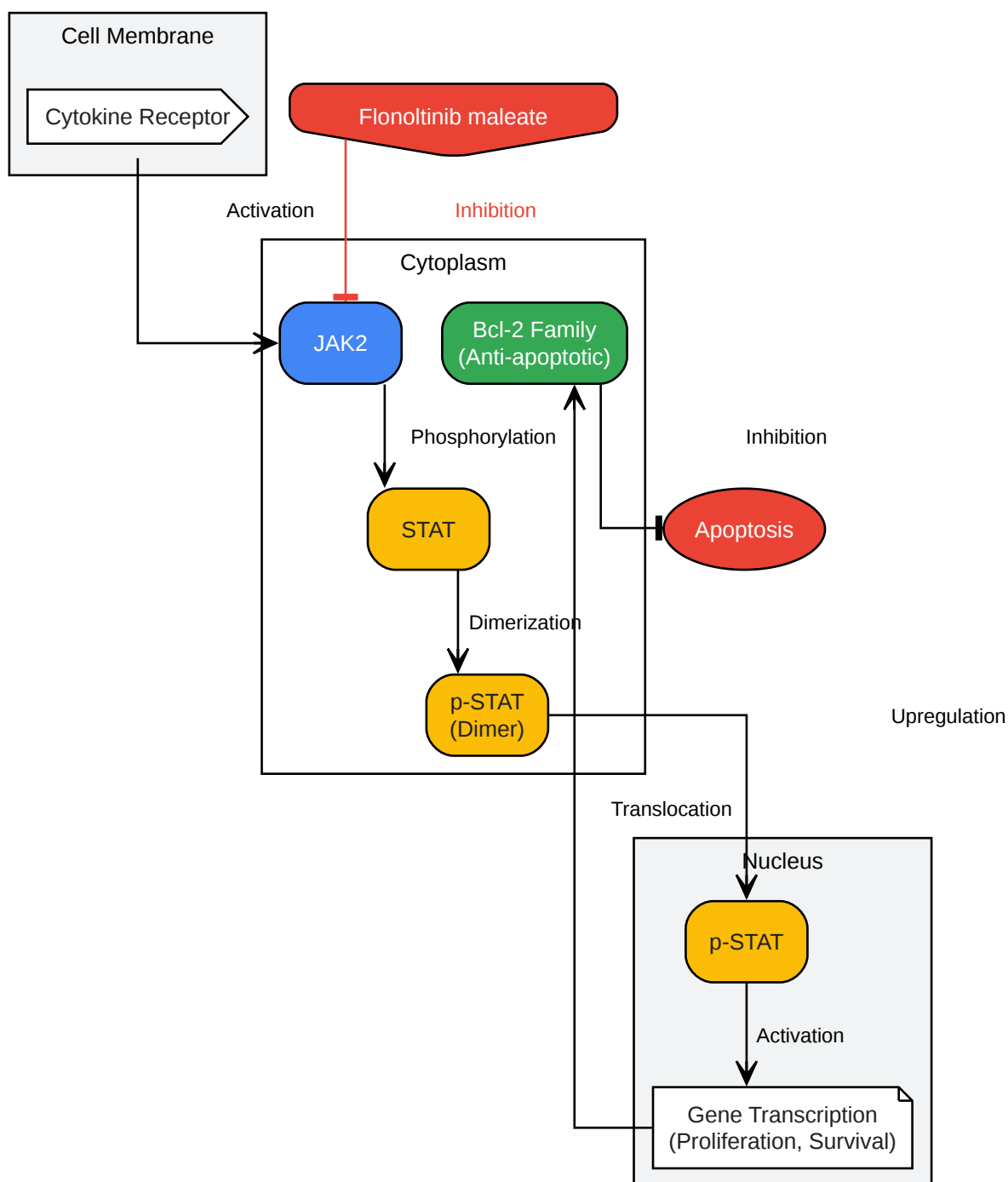
Introduction

The JAK/STAT signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway, often due to mutations in JAK2, can lead to uncontrolled cell growth and survival, contributing to the development of cancers like MPNs. **Flonoltinib maleate** selectively inhibits JAK2, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

The Annexin V/PI assay is a widely used method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the

plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both stains, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

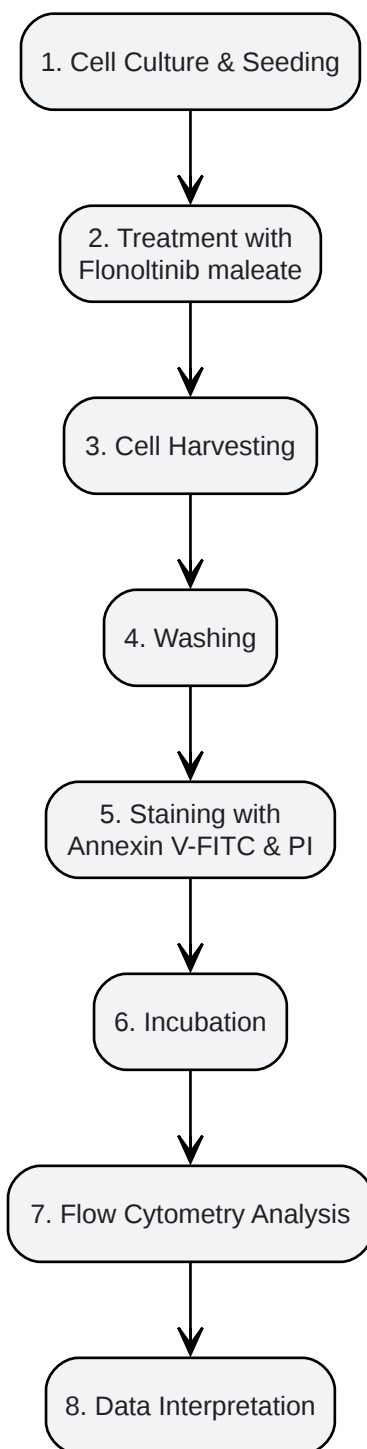
Signaling Pathway



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Caption: **Flonoltinib maleate** inhibits JAK2, leading to reduced STAT phosphorylation and the induction of apoptosis.

Experimental Workflow



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Caption: Experimental workflow for assessing apoptosis using flow cytometry.

Experimental Protocol

This protocol is optimized for JAK2-mutant cell lines such as HEL and Ba/F3-JAK2V617F.

Materials:

- **Flonoltinib maleate**
- JAK2-mutant cancer cell line (e.g., HEL, Ba/F3-JAK2V617F)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- 6-well plates
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Seeding:
 - Seed cells at a density of 0.5×10^6 cells/mL in a 6-well plate.
 - Incubate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment (for adherent cells) or stabilization.
- Treatment with **Flonoltinib maleate**:
 - Prepare a stock solution of **Flonoltinib maleate** in DMSO.
 - Treat cells with varying concentrations of **Flonoltinib maleate**. Based on published IC₅₀ values (e.g., 0.20 ± 0.01 μM for Ba/F3-JAK2V617F), a suggested concentration range is 0.1 μM, 0.5 μM, 1 μM, and 5 μM.^[2]

- Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **Flonoltinib maleate** used.
- Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[5]
- Cell Harvesting:
 - Suspension cells: Transfer the cell suspension to a centrifuge tube.
 - Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
 - Centrifuge the cells at 300 x g for 5 minutes.
- Washing:
 - Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
 - Centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant.
- Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
 - Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
 - Gently vortex the cells.
- Incubation:
 - Incubate the stained cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour.
- Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Data Presentation

The following table presents representative data from a hypothetical experiment where a JAK2-mutant cell line was treated with increasing concentrations of **Flonoltinib maleate** for 48 hours.

Flonoltinib maleate (μ M)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle)	95.2	2.5	2.3
0.1	85.1	10.3	4.6
0.5	60.7	25.8	13.5
1.0	35.4	40.1	24.5
5.0	10.9	55.6	33.5

Data Interpretation

The results from the flow cytometry analysis can be visualized in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot is typically divided into four quadrants:

- Lower Left (Q3): Viable cells (Annexin V- / PI-)
- Lower Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
- Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Upper Left (Q1): Necrotic cells (Annexin V- / PI+)

An increase in the percentage of cells in the lower right and upper right quadrants with increasing concentrations of **Flonoltinib maleate** indicates a dose-dependent induction of apoptosis.

Conclusion

This protocol provides a reliable method for quantifying apoptosis induced by **Flonoltinib maleate** in cancer cell lines. The data generated can be used to assess the efficacy of the drug and to further investigate its mechanism of action. The provided representative data and diagrams serve as a guide for researchers performing and interpreting these experiments.

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